4-(Furan-2-yl)-6-methylpyrimidin-2-amine
Description
4-(Furan-2-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 6 and a furan-2-yl moiety at position 2.
Properties
CAS No. |
91004-63-6 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-(furan-2-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
BZDGUQXZLQUJHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-6-methylpyrimidin-2-amine typically involves the reaction of 2-furylamine with 2,4,6-trimethylpyrimidine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction generally requires a boron reagent, such as a boronic acid or ester, and a palladium catalyst, often in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Common solvents include toluene or dimethylformamide (DMF), and reactions are typically conducted at elevated temperatures ranging from 80°C to 120°C.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as sodium borohydride to yield corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrimidine ring, particularly at the 5-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro groups.
Major Products
Oxidation: Furanones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted pyrimidines.
Scientific Research Applications
4-(Furan-2-yl)-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in DNA synthesis and repair, as well as receptors related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pyrimidine scaffold allows diverse substitutions, influencing electronic properties, solubility, and intermolecular interactions. Key analogs include:
Key Observations :
- Morpholino Groups: In , the morpholinophenyl group introduces conformational flexibility and hydrogen-bonding sites, which may improve bioavailability.
Physicochemical Properties
Spectral Data:
- IR Spectroscopy: Target compound analogs (e.g., 2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine) show NH₂ stretches at 3456–3182 cm⁻¹, consistent with free amino groups . Morpholinophenyl derivatives exhibit C–N stretches at ~1229 cm⁻¹ and aromatic C–H bends at 697 cm⁻¹ .
- ¹H NMR: Amino protons in 4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine resonate at δ 5.23 ppm, while furan protons in the target compound’s analogs appear at δ 7.30–8.03 ppm .
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